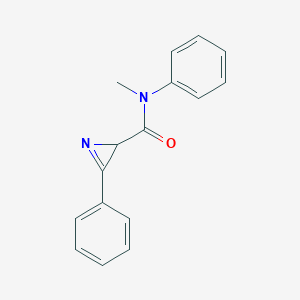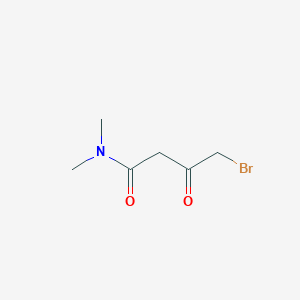![molecular formula C20H39N3O B14292046 N-(2-Cyanoethyl)-N-[3-(dimethylamino)propyl]dodecanamide CAS No. 128011-16-5](/img/structure/B14292046.png)
N-(2-Cyanoethyl)-N-[3-(dimethylamino)propyl]dodecanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-Cyanoethyl)-N-[3-(dimethylamino)propyl]dodecanamide is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of a dodecanamide backbone with a cyanoethyl and a dimethylaminopropyl substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Cyanoethyl)-N-[3-(dimethylamino)propyl]dodecanamide typically involves the reaction of dodecanoic acid with N-(2-cyanoethyl)-N-[3-(dimethylamino)propyl]amine. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours until the formation of the desired amide is complete.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-Cyanoethyl)-N-[3-(dimethylamino)propyl]dodecanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano or dimethylamino groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (R-SH) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: It can be used as an intermediate in the synthesis of more complex molecules.
Biology: The compound may be studied for its interactions with biological macromolecules and potential bioactivity.
Medicine: Research may explore its potential as a drug candidate or a component in drug delivery systems.
Industry: It can be used in the formulation of specialty chemicals, surfactants, or materials with specific properties.
Wirkmechanismus
The mechanism of action of N-(2-Cyanoethyl)-N-[3-(dimethylamino)propyl]dodecanamide involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The cyano and dimethylamino groups may play a role in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular interactions would require detailed experimental studies to elucidate.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(2-Cyanoethyl)-N-[3-(dimethylamino)propyl]hexanamide
- N-(2-Cyanoethyl)-N-[3-(dimethylamino)propyl]octanamide
- N-(2-Cyanoethyl)-N-[3-(dimethylamino)propyl]decanamide
Uniqueness
N-(2-Cyanoethyl)-N-[3-(dimethylamino)propyl]dodecanamide is unique due to its longer dodecanamide backbone, which may impart different physical and chemical properties compared to its shorter-chain analogs
Eigenschaften
CAS-Nummer |
128011-16-5 |
|---|---|
Molekularformel |
C20H39N3O |
Molekulargewicht |
337.5 g/mol |
IUPAC-Name |
N-(2-cyanoethyl)-N-[3-(dimethylamino)propyl]dodecanamide |
InChI |
InChI=1S/C20H39N3O/c1-4-5-6-7-8-9-10-11-12-15-20(24)23(18-13-16-21)19-14-17-22(2)3/h4-15,17-19H2,1-3H3 |
InChI-Schlüssel |
SDWQJMBUPFAGFU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCC(=O)N(CCCN(C)C)CCC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


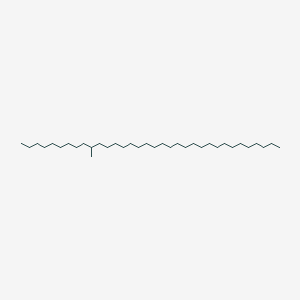
![2-{Bis[(tert-butylperoxy)methyl]amino}ethan-1-ol](/img/structure/B14291983.png)
![Bicyclo[4.2.0]octa-1,3,5-trien-7-one, 3-methyl-](/img/structure/B14291988.png)
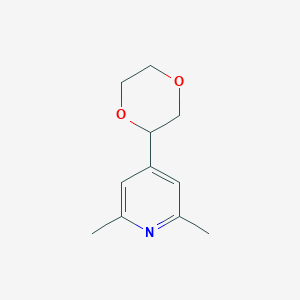
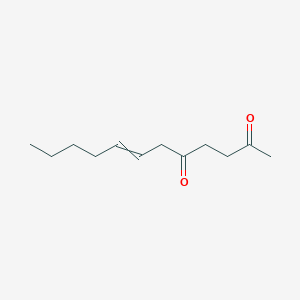
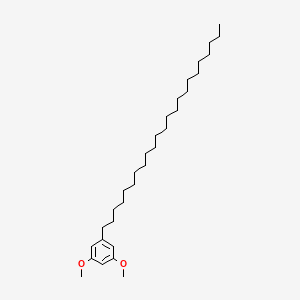

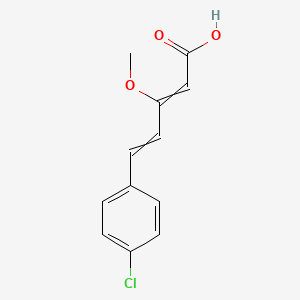
![(1E)-3-Phenyl-1-{2-[(E)-phenyldiazenyl]phenyl}triaz-1-ene](/img/structure/B14292027.png)

![Bis[4-(morpholin-4-yl)phenyl]methanone](/img/structure/B14292035.png)
